Acetylthreonyl-leucyl-asparaginyl-phenylalanine
Overview
Description
Acetylthreonyl-leucyl-asparaginyl-phenylalanine is a tetrapeptide composed of four amino acids: acetylthreonine, leucine, asparagine, and phenylalanine
Biochemical Analysis
Biochemical Properties
Acetylthreonyl-leucyl-asparaginyl-phenylalanine plays a significant role in biochemical reactions, particularly in protein synthesis and signaling pathways. This peptide interacts with various enzymes, proteins, and biomolecules. For instance, it may interact with aminoacyl-tRNA synthetases, which are crucial for the attachment of amino acids to their corresponding tRNA molecules during protein synthesis . Additionally, it may influence the activity of enzymes involved in metabolic pathways, such as phenylalanine hydroxylase, which converts phenylalanine to tyrosine . These interactions are essential for maintaining cellular homeostasis and regulating metabolic processes.
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this peptide may activate or inhibit specific signaling pathways, leading to changes in gene expression and protein synthesis. It can also affect cellular metabolism by altering the activity of enzymes involved in metabolic pathways, such as phenylalanine ammonia-lyase, which plays a role in plant defense and biosynthesis of signaling molecules . These effects can have significant implications for cell growth, differentiation, and overall cellular function.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with various biomolecules. This peptide can bind to specific enzymes, proteins, and receptors, leading to changes in their activity. For instance, it may inhibit or activate enzymes involved in metabolic pathways, such as phenylalanine hydroxylase . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in cellular function and metabolic processes, highlighting the importance of understanding the molecular mechanisms underlying its effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to amino acid metabolism and protein synthesis. This peptide interacts with enzymes such as aminoacyl-tRNA synthetases and phenylalanine hydroxylase, which play crucial roles in these pathways . Additionally, it can affect metabolic flux and metabolite levels by modulating the activity of key enzymes. Understanding the metabolic pathways involving this compound is essential for elucidating its role in cellular function and overall metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetylthreonyl-leucyl-asparaginyl-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, acetylthreonine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, leucine, is activated and coupled to the deprotected amine group of acetylthreonine.
Repetition: Steps 2 and 3 are repeated for asparagine and phenylalanine.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as Escherichia coli, which then produces the peptide in large quantities.
Chemical Reactions Analysis
Types of Reactions
Acetylthreonyl-leucyl-asparaginyl-phenylalanine can undergo various chemical reactions, including:
Oxidation: The phenylalanine residue can be oxidized to form phenylalanine derivatives.
Reduction: The peptide can be reduced to modify its functional groups.
Substitution: Specific amino acids within the peptide can be substituted with other amino acids to create analogs.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Reducing agents such as sodium borohydride can be employed.
Substitution: Amino acid analogs and coupling reagents like HATU or DIC are used in SPPS.
Major Products Formed
Oxidation: Phenylalanine derivatives.
Reduction: Modified peptides with altered functional groups.
Substitution: Peptide analogs with different amino acid sequences.
Scientific Research Applications
Acetylthreonyl-leucyl-asparaginyl-phenylalanine has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery.
Industry: Utilized in the production of peptide-based materials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of acetylthreonyl-leucyl-asparaginyl-phenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can bind to these targets, modulating their activity and influencing various cellular pathways. For example, it may inhibit or activate enzymes involved in metabolic processes or signal transduction.
Comparison with Similar Compounds
Similar Compounds
Acetylthreonyl-leucyl-asparaginyl-tyrosine: Similar structure but with tyrosine instead of phenylalanine.
Acetylthreonyl-leucyl-asparaginyl-tryptophan: Contains tryptophan instead of phenylalanine.
Acetylthreonyl-leucyl-asparaginyl-histidine: Features histidine in place of phenylalanine.
Uniqueness
Acetylthreonyl-leucyl-asparaginyl-phenylalanine is unique due to its specific amino acid sequence, which imparts distinct physicochemical properties and biological activities. Its combination of acetylthreonine, leucine, asparagine, and phenylalanine allows for unique interactions with molecular targets, making it valuable for various research applications.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-acetamido-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-3-phenylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37N5O8/c1-13(2)10-17(29-24(36)21(14(3)31)27-15(4)32)22(34)28-18(12-20(26)33)23(35)30-19(25(37)38)11-16-8-6-5-7-9-16/h5-9,13-14,17-19,21,31H,10-12H2,1-4H3,(H2,26,33)(H,27,32)(H,28,34)(H,29,36)(H,30,35)(H,37,38)/t14-,17+,18+,19+,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COBFYEGBXADZJP-WMJIZHEVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(C(C)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37N5O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30929775 | |
Record name | N-(2-{[2-({1,3-Dihydroxy-2-[(1-hydroxyethylidene)amino]butylidene}amino)-1-hydroxy-4-methylpentylidene]amino}-1,4-dihydroxy-4-iminobutylidene)phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30929775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
535.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137372-00-0 | |
Record name | Acetylthreonyl-leucyl-asparaginyl-phenylalanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137372000 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-{[2-({1,3-Dihydroxy-2-[(1-hydroxyethylidene)amino]butylidene}amino)-1-hydroxy-4-methylpentylidene]amino}-1,4-dihydroxy-4-iminobutylidene)phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30929775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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